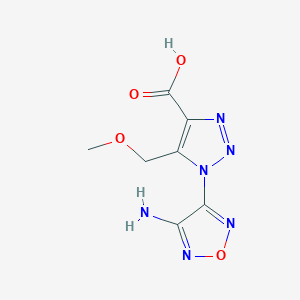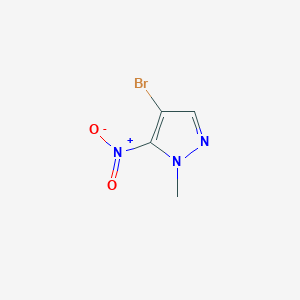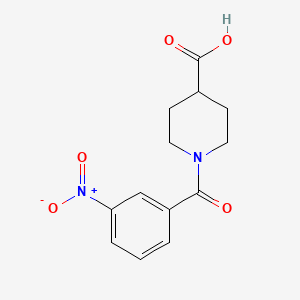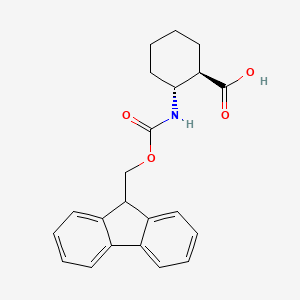
7-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid
Overview
Description
7-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid is a chemical compound with the molecular formula C10H7FO3. It belongs to the benzofuran family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of a fluorine atom at the 7th position, a methyl group at the 3rd position, and a carboxylic acid group at the 2nd position of the benzofuran ring.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been reported to exhibit significant cell growth inhibitory effects in various types of cancer cells . The compound’s interaction with its targets likely results in changes that inhibit cell growth.
Biochemical Pathways
Benzofuran derivatives have been associated with a broad range of clinical uses, indicating the diverse pharmacological activities of this series of compounds .
Result of Action
Some substituted benzofurans have been shown to have dramatic anticancer activities .
Action Environment
It’s worth noting that both fungi and human cells are eukaryotic cells, and some benzofuran derivatives are usually toxic to host cells after long-term administration .
Biochemical Analysis
Biochemical Properties
7-Fluoro-3-methyl-benzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit topoisomerase I, sigma receptors, and carbonic anhydrase . These interactions suggest that 7-Fluoro-3-methyl-benzofuran-2-carboxylic acid may exhibit similar inhibitory effects, potentially impacting DNA replication, signal transduction, and pH regulation within cells.
Cellular Effects
The effects of 7-Fluoro-3-methyl-benzofuran-2-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Benzofuran derivatives have been reported to enhance immune responses and exhibit anti-tumor properties in human lymphocytes and cancer cells . Therefore, 7-Fluoro-3-methyl-benzofuran-2-carboxylic acid may similarly affect these cellular processes, contributing to its potential therapeutic applications.
Molecular Mechanism
At the molecular level, 7-Fluoro-3-methyl-benzofuran-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes, leading to changes in gene expression. For example, benzofuran derivatives have been shown to inhibit rapid sodium ion influx in myocardial conduction fibers, reducing conduction velocity and sinus node autonomy . This suggests that 7-Fluoro-3-methyl-benzofuran-2-carboxylic acid may similarly modulate ion channels and other molecular targets to exert its effects.
Temporal Effects in Laboratory Settings
The temporal effects of 7-Fluoro-3-methyl-benzofuran-2-carboxylic acid in laboratory settings include its stability, degradation, and long-term effects on cellular function. Benzofuran derivatives are generally stable under normal laboratory conditions
Dosage Effects in Animal Models
The effects of 7-Fluoro-3-methyl-benzofuran-2-carboxylic acid vary with different dosages in animal models. Benzofuran derivatives have been shown to exhibit threshold effects, with low doses enhancing immune responses and high doses potentially causing toxic or adverse effects . Therefore, it is crucial to determine the optimal dosage of 7-Fluoro-3-methyl-benzofuran-2-carboxylic acid to maximize its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
7-Fluoro-3-methyl-benzofuran-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. Benzofuran derivatives have been reported to undergo metabolic transformations, such as hydroxylation and conjugation, affecting their bioavailability and activity . Understanding these metabolic pathways is essential for optimizing the therapeutic potential of 7-Fluoro-3-methyl-benzofuran-2-carboxylic acid.
Transport and Distribution
The transport and distribution of 7-Fluoro-3-methyl-benzofuran-2-carboxylic acid within cells and tissues involve specific transporters and binding proteins. Benzofuran derivatives have been shown to interact with membrane transporters, influencing their localization and accumulation within cells . These interactions may affect the bioavailability and efficacy of 7-Fluoro-3-methyl-benzofuran-2-carboxylic acid in therapeutic applications.
Subcellular Localization
The subcellular localization of 7-Fluoro-3-methyl-benzofuran-2-carboxylic acid is crucial for its activity and function. Benzofuran derivatives have been reported to localize in specific cellular compartments, such as the nucleus and mitochondria . This localization is often mediated by targeting signals or post-translational modifications, directing the compound to its site of action within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid can be achieved through various synthetic routesAnother approach is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is often employed for the efficient formation of carbon-carbon bonds .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
7-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
- 5-(4-Fluoro-benzyloxy)-2-methyl-benzofuran-3-carboxylic acid
- 5-(2-Fluoro-benzyloxy)-2-methyl-benzofuran-3-carboxylic acid
- Benzofuran-2-carboxylic acid (2-fluoro-phenyl)-amide
Comparison: Compared to these similar compounds, 7-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid is unique due to the specific positioning of the fluorine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 7th position enhances its stability and potential interactions with biological targets .
Properties
IUPAC Name |
7-fluoro-3-methyl-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO3/c1-5-6-3-2-4-7(11)9(6)14-8(5)10(12)13/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKSDBKGWXHSCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC=C2F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368932 | |
| Record name | 7-Fluoro-3-methyl-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852388-66-0 | |
| Record name | 7-Fluoro-3-methyl-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-fluoro-3-methyl-1-benzofuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B1299622.png)






![1-[(2,5-Dimethylphenyl)sulfonyl]piperazine](/img/structure/B1299650.png)


